3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide
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Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chromen core, a triazolopyridine moiety, and a propanamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be summarized as follows:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cyclization reaction involving a suitable hydrazine derivative and a pyridine carboxaldehyde.
Coupling of the Chromen and Triazolopyridine Units: The chromen and triazolopyridine units can be coupled through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide is unique due to its combination of a chromen core, a triazolopyridine moiety, and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide |
InChI |
InChI=1S/C23H24N4O4/c1-15-12-23(29)31-19-14-18(30-2)16(13-17(15)19)8-9-22(28)24-10-5-7-21-26-25-20-6-3-4-11-27(20)21/h3-4,6,11-14H,5,7-10H2,1-2H3,(H,24,28) |
InChI Key |
URMGEOURAUCTHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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